molecular formula C2Cl2F4 B072178 1,1-Dichloro-1,2,2,2-tetrafluoroethane CAS No. 1320-37-2

1,1-Dichloro-1,2,2,2-tetrafluoroethane

Cat. No. B072178
CAS RN: 1320-37-2
M. Wt: 170.92 g/mol
InChI Key: BAMUEXIPKSRTBS-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,2,2,2-tetrafluoroethane is a colorless, nearly odorless nonflammable gas . It is mildly toxic and irritating by inhalation . It can asphyxiate by the displacement of air . It is used as a solvent and as a fire extinguishing agent . It is also known as R-134 or HFC-134, a hydrofluorocarbon, a fluorinated alkane .


Molecular Structure Analysis

The molecular formula of 1,1-Dichloro-1,2,2,2-tetrafluoroethane is C2Cl2F4 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,1-Dichloro-1,2,2,2-tetrafluoroethane is a colorless gas with a slight ethereal odor at high concentrations . Its molecular weight is 170.92 g/mol . It has a topological polar surface area of 0 Ų . It is insoluble in water but soluble in ether .

Scientific Research Applications

  • Kinetics of Halogenation Reactions : Coulson (1993) explored the kinetics of catalytic fluorination and chlorination of HCFC-124 to produce pentafluoroethane (HFC-125) and HCFC-123. The study used deuterium-labeled HCFC-124, revealing that deuterium is retained in both reactant and products, suggesting no carbenoid or olefinic intermediates in these halogenations. This information is crucial for understanding the mechanisms of these reactions in industrial applications (Coulson, 1993).

  • Synthesis of Fluorinated Compounds : Nakamura & Uneyama (2007) demonstrated the synthesis of 1-substituted 2,2-difluorostyrenes from 1-(3'-chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane. This illustrates the potential use of 1,1-Dichloro-1,2,2,2-tetrafluoroethane in the synthesis of complex fluorinated organic compounds, which can be valuable in various chemical industries (Nakamura & Uneyama, 2007).

  • Hydrate Equilibrium Data : Liang, Guo, Wang, & Fan (2001) provided hydrate equilibrium data for several compounds, including 1,1-Dichloro-1,2,2,2-tetrafluoroethane. Such data are critical for understanding the physical properties of these compounds under different temperature and pressure conditions, which is essential for their use in refrigeration and air conditioning systems (Liang et al., 2001).

  • Atmospheric Abundance and Environmental Impact : Simmonds et al. (1998) focused on the atmospheric abundance of HCFCs and HFCs, including 1,1-Dichloro-1,2,2,2-tetrafluoroethane. Their research helps in understanding the environmental impact of these compounds, particularly their role in ozone depletion and global warming (Simmonds et al., 1998).

  • Surface Tension Measurements : Higashi, Shibata, & Okada (1997) measured the surface tensions of various fluorinated compounds, including 1,1-Dichloro-1,2,2,2-tetrafluoroethane. Understanding surface tension is crucial for many industrial applications, such as in the formulation of foams and refrigerants (Higashi et al., 1997).

Safety And Hazards

1,1-Dichloro-1,2,2,2-tetrafluoroethane may be mildly toxic and irritating by inhalation . It can asphyxiate by the displacement of air . Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . Inhalation at high concentrations is harmful and may cause heart irregularities, unconsciousness, or death without warning .

properties

IUPAC Name

1,1-dichloro-1,2,2,2-tetrafluoroethane
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InChI

InChI=1S/C2Cl2F4/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMUEXIPKSRTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2Cl2F4
Source PubChem
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DSSTOX Substance ID

DTXSID9027150
Record name 1,1-Dichlorotetrafluoroethane
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Molecular Weight

170.92 g/mol
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Physical Description

Liquid, Colorless gas; [MSDSonline]
Record name Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-
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Record name 1,1-Dichloro-1,2,2,2-tetrafluoroethane
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Boiling Point

3.4 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Solubility

In water,137 mg/L at 25 °C, Very soluble in benzene, diethyl ether, ethanol
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Density

1.455 g/cu cm at 25 °C, Liquid density: 1.55 g/mL at 25 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Vapor Pressure

1640 mm Hg at 25 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Product Name

1,1-Dichloro-1,2,2,2-tetrafluoroethane

Color/Form

Colorless

CAS RN

374-07-2
Record name 1,1-Dichloro-1,2,2,2-tetrafluoroethane
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Record name 1,1-Dichloro-1,2,2,2-tetrafluoroethane
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Record name Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro-
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Record name 1,1-Dichlorotetrafluoroethane
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Record name 1,1-dichloro-1,2,2,2-tetrafluoroethane
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Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Melting Point

-56.6 °C
Record name 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE
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Synthesis routes and methods

Procedure details

In the reactor 101, GeF4 and hexachloroethane in the reaction feed contact the catalyst (e.g., AlCl3) held in the catalyst bed. The reactor 101 can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa). In one embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-113 with high yield and good selectivity at a reaction temperature of about 310° C. and a molar ratio of hexachloroethane to GeF4 of about 1:1.67. Other potential fluorination products can include 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), 1,2-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), 1-chloro-1,1,2,2,2-pentafluoroethane (CFC-115), and/or other fluorine-substituted chloroethanes. In another embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-114a (about 73%) and CFC-115 (about 27%) at a reaction temperature of about 340° C. and a molar ratio of hexachloroethane to GeF4 of about 1:2.75.
[Compound]
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1,2-dichloro-1,2,2,2-tetrafluoroethane
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Yield
73%
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
ER Wagoner, DG Peters - Journal of The Electrochemical …, 2013 - iopscience.iop.org
Cyclic voltammetry and controlled-potential (bulk) electrolysis have been utilized to probe the electrocatalytic activity of silver cathodes for the reduction of CFC-113 in acetonitrile, …
Number of citations: 29 iopscience.iop.org
ER Wagoner, JL Hayes, JA Karty, DG Peters - Journal of Electroanalytical …, 2012 - Elsevier
Cyclic voltammetry, controlled-potential (bulk) electrolysis, gas chromatography (GC), gas chromatography–mass spectrometry (GC–MS), and high-performance liquid chromatography–…
Number of citations: 32 www.sciencedirect.com
H Sato, N Sakate, M Ashizawa, M Uematsu… - 1987 - keio.pure.elsevier.com
A new flow calorimeter for the measurement of the isobaric specific heat capacity, Cp, of liquids has been designed and constructed. The heat loss from sample liquid is so small as it …
Number of citations: 4 keio.pure.elsevier.com
S Tomioka, T Mori, W Ueda, Y Morikawa, T Ikawa - Chemistry Letters, 1991 - journal.csj.jp
1,1,1-Trichloro-2,2,2-trifluoroethane or 1,1-dichloro-1,2,2,2-tetrafluoroethane, both of which have CF 3 group, dimerizes over supported Ni catalysts at an elevated temperature (723 K) …
Number of citations: 3 www.journal.csj.jp
Y Zhao, H Sun, F Lin, H Yang - Drug and Chemical Toxicology, 2023 - Taylor & Francis
HFC-134 is the main impurity of HFA-134a. In order to verify the rationality of HFC-134 limits in HFA-134a and ensure the safety of HFA-134a as propellant in pharmaceutical metered-…
Number of citations: 3 www.tandfonline.com
MB Shiflett, A Yokozeki - Journal of Chemical & Engineering Data, 2007 - ACS Publications
Solubility behaviors of CFC-113 (CFCl 2 −CF 2 Cl), CFC-113a (CCl 3 −CF 3 ), CFC-114 (CF 2 Cl−CF 2 Cl), CFC-114a (CFCl 2 −CF 3 ), HCFC-123 (CHCl 2 −CF 3 ), HCFC-123a (CHClF…
Number of citations: 90 pubs.acs.org
J Ghasemi, S Saaidpour - QSAR & Combinatorial Science, 2009 - Wiley Online Library
Quantitative Structure‐Property Relationship (QSPR) model for the estimation of boiling points of organic compounds containing halogens, oxygen, or sulfur without hydrogen bonding …
Number of citations: 14 onlinelibrary.wiley.com
S Gagni, P Goberti, G Chiavari - Chromatographia, 1997 - Springer
Gas chromatography (GC) with photoionization (PI) and Hall electrolytic conductivity (E1C) detectors connected in series, has been used for the determination of chlorofluorinated olefins…
Number of citations: 1 link.springer.com
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
National Research Council - Acute Exposure Guideline Levels …, 2002 - ncbi.nlm.nih.gov
Hydrofluorocarbon-134a or 1, 1, 1, 2-Tetrafluoroethane (HFC-134a) has been developed as a replacement for fully halogenated chlorofluorocarbons because, compared with …
Number of citations: 2 www.ncbi.nlm.nih.gov

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